SA 57 is registered under the European Chemicals Agency, indicating its compliance with regulations for chemical substances in the European Economic Area. It is recognized for its utility in personal care products and industrial applications. The classification of SA 57 falls within the category of organic compounds, specifically as a quaternary ammonium compound, which can be further categorized based on its specific functional groups and applications .
The synthesis of SA 57 typically involves the reaction of tertiary amines with alkyl halides or other suitable electrophiles. This process can be performed through several methods:
The synthesis process requires careful control of temperature and reaction time to ensure high yields and purity of the final product. The reaction may also involve purification steps such as crystallization or chromatography to isolate SA 57 effectively.
The molecular structure of SA 57 features a central nitrogen atom surrounded by four organic groups. The specific arrangement and types of these groups can influence the compound's properties and reactivity.
SA 57 can participate in various chemical reactions typical for quaternary ammonium compounds, including:
These reactions are influenced by factors such as pH, temperature, and the presence of other reactants. Understanding these parameters is crucial for optimizing reaction conditions in industrial applications.
The mechanism of action for SA 57 primarily revolves around its ability to disrupt microbial cell membranes. When used as an antimicrobial agent, it interacts with negatively charged components of bacterial membranes, leading to cell lysis.
Studies have shown that quaternary ammonium compounds like SA 57 exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. The effectiveness often depends on concentration, contact time, and environmental conditions.
SA 57 finds extensive use in various scientific and industrial applications:
SA-57 ([4-[2-(4-chlorophenyl)ethyl]-1-piperidinecarboxylic acid 2-(methylamino)-2-oxoethyl ester]) is a covalent-acting carbamate inhibitor that simultaneously targets key endocannabinoid-regulating enzymes: fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). This dual inhibition strategy potentiates the effects of endogenous cannabinoids—anandamide (AEA) via FAAH blockade and 2-arachidonoylglycerol (2-AG) via MAGL suppression—resulting in enhanced cannabinoid receptor activation. Unlike single-enzyme inhibitors, SA-57 produces synergistic elevation of endocannabinoids, enabling unique pharmacological outcomes including opioid-sparing effects in pain models and reduced heroin-seeking behavior [1] [6].
SA-57 exhibits sub-nanomolar inhibitory potency against FAAH, with IC₅₀ values of 3.2 nM (mouse) and 1.9 nM (human). This time-dependent inhibition occurs through carbamylation of FAAH's catalytic serine nucleophile (Ser241), irreversibly inactivating the enzyme. Kinetic studies reveal SA-57's >100-fold selectivity for FAAH over MAGL at low concentrations, establishing it as one of the most potent FAAH inhibitors reported. The covalent mechanism produces prolonged enzyme suppression, with significant FAAH inhibition persisting >24h post-administration in vivo [1] [7].
Table 1: Enzyme Inhibition Parameters of SA-57
Enzyme | Species | IC₅₀ | Inhibition Mechanism |
---|---|---|---|
FAAH | Mouse | 3.2 nM | Covalent (Serine carbamylation) |
FAAH | Human | 1.9 nM | Covalent (Serine carbamylation) |
MAGL | Mouse | 410 nM | Covalent (Serine carbamylation) |
ABHD6 | Mouse | 850 nM | Competitive/Reversible |
SA-57's inhibition profile shifts dramatically with increasing concentrations:
This tiered selectivity enables precise pharmacological control. Low doses selectively elevate AEA without altering 2-AG brain levels, while higher doses produce combinatorial endocannabinoid elevation. The MAGL inhibition component becomes functionally significant above 1 μM concentrations in vitro and 10 mg/kg in vivo, corresponding to brain concentrations exceeding MAGL's IC₅₀ value of 410 nM [1] [6].
Table 2: Concentration-Dependent Effects of SA-57 In Vivo
Dose Range | FAAH Inhibition | MAGL Inhibition | Primary Endocannabinoid Effect |
---|---|---|---|
0.1-1 mg/kg | >90% | <10% | Selective AEA elevation |
5-10 mg/kg | >95% | 20-50% | Moderate AEA + 2-AG elevation |
20-40 mg/kg | >98% | 60-90% | Maximal AEA + 2-AG elevation |
SA-57 demonstrates conserved inhibitory potency across species, with only 1.7-fold difference between human (IC₅₀=1.9 nM) and mouse (IC₅₀=3.2 nM) FAAH isoforms. This cross-species consistency validates translational pharmacological studies in murine models. Structural analysis indicates identical catalytic triads (Ser241-Ser217-Lys142 in humans vs. Ser241-Ser217-Lys142 in mice) and near-identical substrate binding pockets, explaining the conserved inhibition profile. Minor sequence variations in peripheral binding regions (e.g., Phe432 in humans vs. Tyr432 in mice) contribute to the slight potency difference without significantly altering the covalent inhibition mechanism [1] [7].
Table 3: Cross-Species Inhibition of FAAH by SA-57
Parameter | Human FAAH | Mouse FAAH | Fold Difference |
---|---|---|---|
IC₅₀ | 1.9 nM | 3.2 nM | 1.7× |
Catalytic Serine | Ser241 | Ser241 | Identical |
Key Binding Residue | Phe432 | Tyr432 | Conservative change |
kinact/Ki | 1.4 × 10⁴ M⁻¹s⁻¹ | 9.8 × 10³ M⁻¹s⁻¹ | 1.4× |
Beyond its primary FAAH/MAGL targets, SA-57 inhibits α/β-hydrolase domain-containing protein 6 (ABHD6) with an IC₅₀ of 850 nM in mice. ABHD6 regulates endosomal lipid metabolism by degrading bis(monoacylglycerol)phosphate (BMP)—a phospholipid critical for late endosome/lysosome function. In vivo, SA-57 (10 mg/kg) inhibits hepatic ABHD6 by 70-80%, increasing BMP levels by 3-fold. This positions ABHD6 as a secondary target that may contribute to SA-57's effects on lipid signaling. Unlike its covalent FAAH/MAGL inhibition, SA-57 likely inhibits ABHD6 reversibly through competitive substrate binding rather than serine carbamylation [1] [9].
Table 4: ABHD6 Modulation by SA-57 in Biological Systems
Parameter | In Vitro Value | In Vivo Effect (10 mg/kg) | Functional Consequence |
---|---|---|---|
IC₅₀ | 850 nM | 70-80% inhibition | Reduced BMP hydrolysis |
BMP accumulation | N/A | 3-fold increase in liver | Altered endosomal lipid sorting |
Inhibition mechanism | Competitive | Partially reversible | Substrate binding site interaction |
Specificity vs. MAGL | 2.1-fold selective | 5-fold less sensitive | Secondary target at higher doses |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7